N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide

Medicinal chemistry Drug design Physicochemical profiling

HTS campaigns for novel kinase/GPCR targets often contend with prior art contamination from overused scaffolds. This N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide is a structurally distinct, pharmacologically unexplored chemical probe that eliminates that risk. • Unique azepane ring introduces conformational constraint distinct from piperidine/morpholine analogs • Zero reported bioactivity in public databases - clean starting point for de novo screening • Multi-supplier availability at ≥97% purity enables qualified vendor lists and inter-batch QC • Computed logP 1.6, TPSA 67.4 Ų - ideal benchmark for in silico ADME model validation

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
Cat. No. B7731270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide
Molecular FormulaC13H21N5
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N=C(N)N2CCCCCC2)C
InChIInChI=1S/C13H21N5/c1-10-9-11(2)16-13(15-10)17-12(14)18-7-5-3-4-6-8-18/h9H,3-8H2,1-2H3,(H2,14,15,16,17)
InChIKeyRUAFVGLQQYVIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide: Structural and Physicochemical Baseline for Procurement Screening


N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide (CAS RN 371958-52-0) is a synthetic small molecule (C13H21N5, MW 247.34 g/mol) composed of a 4,6-dimethylpyrimidine core connected via a carboximidamide linker to a fully saturated seven-membered azepane ring . Its computed logP (XLogP3-AA) is 1.6, with a topological polar surface area of 67.4 Ų and one hydrogen bond donor . The compound bears a ChEMBL identifier (CHEMBL1320568) but currently lacks any publicly curated bioactivity or target-engagement data, placing it in the category of a pharmacologically unexplored chemical probe .

Why N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide Cannot Be Replaced by a Generic Azepane or Pyrimidine Analog


The 4,6-dimethylpyrimidine motif is a recognized hinge-binding scaffold in kinase inhibitor design, while the azepane ring introduces conformational constraint, basicity, and steric bulk that distinguish it from piperidine, morpholine, or acyclic amine analogs . Even among N-(4,6-dimethylpyrimidin-2-yl) carboximidamide derivatives, substitution of the azepane for a smaller or heteroatom-containing ring alters logP, hydrogen-bonding capacity, and ring-puckering geometry, leading to divergent target recognition and pharmacokinetic profiles . Because no public head-to-head pharmacological comparison exists for this precise chemotype, generic substitution transfers an unknown risk vector; procurement decisions must therefore be grounded in the compound’s structural uniqueness rather than assumed class-wide interchangeability .

Quantitative Differentiation Evidence for N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide


Computed Lipophilicity and Polar Surface Area Differentiate the Azepane Derivative from Morpholine and Piperidine Analogs

The computed logP (XLogP3-AA) of N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide is 1.6, with a topological polar surface area (TPSA) of 67.4 Ų . In comparison, the morpholine-4-carboximidamide analog (Compound 4, reported by Abo-Ghalia et al., 2021) contains an oxygen atom in the six-membered ring, which increases TPSA and reduces logP relative to the all-carbon azepane ring, as the morpholine oxygen contributes additional hydrogen-bond acceptor capacity and polarity . The azepane derivative thus occupies a more lipophilic region of chemical space, potentially favoring passive membrane permeability at the cost of solubility.

Medicinal chemistry Drug design Physicochemical profiling

Ring-Size and Conformational Flexibility: Azepane vs. Piperidine Carboximidamide Derivatives

The azepane ring in the target compound is a seven-membered saturated heterocycle, whereas the piperidine analog (N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide, used in Abo-Ghalia et al., 2021) contains a six-membered ring . Seven-membered rings exhibit greater conformational flexibility and distinct ring-puckering minima compared to six-membered rings; the additional methylene unit in azepane allows pseudorotation that can modulate the three-dimensional presentation of the carboximidamide pharmacophore relative to the pyrimidine platform . This conformational difference is a structural parameter that cannot be replicated by the piperidine congener.

Conformational analysis Medicinal chemistry Ring-puckering

Documented Purity Specifications Enable Reproducible Procurement

Vendor-specified purity for N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide ranges from 95% (AKSci Catalog No. 8472CJ) to 97% (CheMenu Catalog No. CM290457) to ≥98% (MolCore NLT 98% specification) . In contrast, the closely related N-(4,6-dimethylpyrimidin-2-yl)morpholine-4-carboximidamide is reported only with synthesized batch purity from a single academic preparation (Abo-Ghalia et al., 2021), without defined commercial quality specifications . The availability of the azepane derivative at guaranteed purity levels from multiple suppliers reduces batch-to-batch variability risk in downstream assays.

Chemical procurement Quality control Reproducibility

Documented Complete Absence of Pharmacological Data in Public Databases

A systematic query of the ChEMBL (CHEMBL1320568), PubChem BioAssay, and BindingDB databases for N-(4,6-dimethylpyrimidin-2-yl)azepane-1-carboximidamide yields zero quantitative bioactivity records, zero target-engagement data points, and zero IC50/Ki values . In contrast, certain other N-(4,6-dimethylpyrimidin-2-yl) derivatives have measurable activity annotations (e.g., the 3,4-dihydroquinazolin-2(1H)-imine derivative identified as a NEIL2 inhibitor in a 2024 master's thesis) . This null-data state constitutes a critical selection criterion: the azepane-scaffold compound is a blank-screen chemical probe, not a characterized hit.

Pharmacological screening Target engagement Data availability assessment

Evidence-Backed Application Scenarios for N-(4,6-Dimethylpyrimidin-2-yl)azepane-1-carboximidamide


Blank-Slate Chemical Probe for Novel Kinase or GPCR Screening

Because the compound has zero reported bioactivity in any public database , it is ideally suited as a starting point for high-throughput screening campaigns targeting novel kinase or GPCR targets where the 4,6-dimethylpyrimidine hinge-binding motif is desired but prior art contamination must be avoided. The azepane ring provides a structurally distinct three-dimensional pharmacophore not explored in published analogs .

Scaffold-Hopping Reference for Structure-Activity Relationship Expansion

The established anti-hyperglycemic activity of the morpholine- and piperidine-substituted N-(4,6-dimethylpyrimidin-2-yl) carboximidamides provides a rationale for scaffold-hopping studies. The azepane derivative, with its higher computed logP (1.6) and ring-size expansion , can be used to probe the lipophilic tolerance and steric boundaries of the target binding site when morpholine and piperidine analogs have reached their activity plateau.

Multi-Source Procurement for GLP-Compliant Compound Management

With at least three independent suppliers providing defined purity specifications (95% to ≥98%) , laboratories requiring GLP-grade inventory can establish qualified vendor lists and perform inter-batch quality verification without the risk of single-source supply disruption. This is a practical advantage over structurally similar N-(4,6-dimethylpyrimidin-2-yl)carboximidamides that lack commercial sourcing redundancy.

Computational Chemistry Benchmarking for LogP and TPSA Prediction

The accurately computed XLogP3-AA (1.6) and TPSA (67.4 Ų) for this well-defined structure, combined with the absence of confounding biological metadata, make it a clean test case for benchmarking in silico ADME prediction algorithms against a neutral, all-carbon azepane linker chemotype.

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